Ethylene
Overview
Description
Ethylene, also known as ethene, is a hydrocarbon with the formula C2H4 or H2C=CH2 . It is a colorless, flammable gas with a faint “sweet and musky” odor when pure . It is the simplest alkene, a hydrocarbon with carbon-carbon double bonds . Ethylene is widely used in the chemical industry, and its worldwide production exceeds that of any other organic compound . Much of this production goes toward polyethylene, a widely used plastic containing polymer chains of ethylene units in various chain lengths .
Synthesis Analysis
Ethylene is synthesized from methionine through its transformation to S-adenosylmethionine that is converted via the enzyme 1-aminocyclopropane-1-carboxylate synthase into methylthioadenosine and 1-aminocyclopropane-1-carboxylic acid (ACC) as the precursor of ethylene . ACC is oxidized to HCN, CO2, and C2H4 by ACC oxidase (ACO) .Molecular Structure Analysis
Ethylene has a planar structure, with H–C–H and H–C–C bond angles of approximately 120° . The actual values are 117.4° for the H–C–H bond angle and 121.3° for the H–C–C bond angle .Chemical Reactions Analysis
Ethylene in the laboratory is the result of the dehydration of ethanol: CH3-CH2-OH → CH2=CH2 + H2O (H2SO4 (conc), to = 170) .Physical And Chemical Properties Analysis
Ethylene is a colorless gas which has a sweet odor and taste . At room temperature and pressure, it exists as a colorless gas with a melting point of -169°C and a boiling point of -104°C .Scientific Research Applications
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Seed Germination
- Scientific Field : Plant Physiology .
- Summary of Application : Ethylene plays a key role in seed germination. It regulates the hormonal balance between abscisic acid (ABA) and gibberellins (GAs), which are crucial for seed dormancy and germination .
- Methods of Application : Ethylene’s role in seed germination is studied using inhibitors of ethylene biosynthesis or its action, and analysis of mutant lines altered in genes involved in the ethylene signaling pathway .
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Root Initiation
- Scientific Field : Plant Development .
- Summary of Application : Ethylene plays a significant role in root initiation. It controls the distribution of root initiation sites, which may have implications for flood response .
- Methods of Application : The role of ethylene in root initiation is studied using strigolactone mutants along with treatments of ethylene precursor 1-aminocyclopropane-1-carboxylic acid (ACC), and ethylene mutants along with treatments of strigolactone agonist GR24 .
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Flower Development
- Scientific Field : Plant Reproduction .
- Summary of Application : Ethylene regulates many aspects of flower development. It plays a key role in responses to the environment that have a direct bearing on a plant’s fitness for adaptation and reproduction .
- Methods of Application : The role of ethylene in flower development is studied using inhibitors of ethylene biosynthesis or its action, and analysis of mutant lines altered in genes involved in the ethylene signaling pathway .
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Fruit Ripening
- Scientific Field : Plant Physiology .
- Summary of Application : Ethylene plays a crucial role in the ripening process of many fruits. As the fruit matures, ethylene is produced as a signal to induce fruit ripening .
- Methods of Application : The role of ethylene in fruit ripening is studied using inhibitors of ethylene biosynthesis or its action, and analysis of mutant lines altered in genes involved in the ethylene signaling pathway .
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Senescence
- Scientific Field : Plant Physiology .
- Summary of Application : Ethylene plays a key role in the senescence of plant organs such as leaves, flowers, and fruits. It integrates different signals and allows the onset of conditions favorable for stage progression, reproductive success, and organ longevity .
- Methods of Application : The role of ethylene in senescence is studied using inhibitors of ethylene biosynthesis or its action, and analysis of mutant lines altered in genes involved in the ethylene signaling pathway .
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Responses to Biotic and Abiotic Stresses
- Scientific Field : Plant Stress Physiology .
- Summary of Application : Ethylene emerges as a multifunctional phytohormone with pivotal roles in both growth and stress tolerance. It helps plants to sense and adapt to environmental changes .
- Methods of Application : The role of ethylene in responses to stresses is studied using inhibitors of ethylene biosynthesis or its action, and analysis of mutant lines altered in genes involved in the ethylene signaling pathway .
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Antifreeze Production
- Scientific Field : Industrial Chemistry .
- Summary of Application : Ethylene glycol, a compound derived from ethylene, is a key ingredient in automotive antifreeze and coolant . It helps keep a car’s engine from overheating or from freezing in the winter .
- Methods of Application : Ethylene glycol is produced by reacting the chemical compound ethylene oxide with water .
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Vinyl Production
- Scientific Field : Polymer Chemistry .
- Summary of Application : Ethylene is used in the production of vinyl. Ethylene is combined with chlorine to produce an intermediate chemical known as EDC (ethylene dichloride or 1,2-dichloroethane). EDC is then transformed into vinyl chloride through the process of polymerization .
- Methods of Application : The process involves the reaction of ethylene with acetic acid and oxygen in the gas phase over heterogeneous catalysts that contain palladium .
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Synthetic Rubber Production
- Scientific Field : Polymer Chemistry .
- Summary of Application : Ethylene is used in the production of synthetic rubber, specifically Ethylene Propylene Diene Monomer (EPDM) rubber . EPDM rubber is a type of synthetic elastomer that is closely related to EPDM rubber .
- Methods of Application : EPDM rubber is made by mixing ethylene and propylene in a processor, which creates an unrefined mass of EPDM. It is fed through rollers that flatten it into sheets, which are then put into a pressure oven .
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Foam Insulation Production
- Scientific Field : Polymer Chemistry .
- Summary of Application : Ethylene is used in the production of foam insulation. Polyethylene, the primary component of PE foam, is a type of polymer made from ethylene monomers . Ethylene-Vinyl Acetate (EVA) foam is also produced from ethylene .
- Methods of Application : Polyethylene is made by polymerizing ethylene . EVA is made by polymerizing ethylene and vinyl acetate under high-pressure conditions .
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Plastics Production
- Scientific Field : Polymer Chemistry .
- Summary of Application : Ethylene is a fundamental building block in the production of diverse plastics, most notably polyethylene, one of the most prevalent plastics globally .
- Methods of Application : Ethylene is produced through an energy- and resource-intensive process called steam cracking, where extremes of temperature and pressure produce ethylene from crude oil in the presence of steam .
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Hot Water and Vapor Heat Treatments
- Scientific Field : Postharvest Technology .
- Summary of Application : Hot water and vapor heat treatments have drawn potential interest for reducing ethylene evolution, thus delaying the ripening and senescence of fruit and vegetables .
- Methods of Application : The application of hot water treatment (HWT) and vapor heat treatment (VHT) after 21 days under cold storage enhanced the ethylene production and fruit weight loss, while decreasing fruit firmness and vitamin C content .
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Sensitivity to Alternaria Alternata in Sand Pear
- Scientific Field : Plant Pathology .
- Summary of Application : Ethylene plays a pivotal role in the sensitivity to Alternaria alternata in sand pear (Pyrus pyrifolia) .
- Methods of Application : The role of ethylene in the sensitivity to Alternaria alternata in sand pear is studied using comparative transcriptomic analysis .
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Plant Growth Regulators
- Scientific Field : Plant Physiology .
- Summary of Application : Ethylene plays a key role in plant growth and development. It triggers the network of signaling pathways and influences through the interaction with other phytohormones regulation of several processes .
- Methods of Application : The role of ethylene in plant growth and development is studied using gene editing, RNA sequencing, CRISPR/Cas9 and phytohormones .
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Genetic Changes
- Scientific Field : Genetics .
- Summary of Application : Ethylene plays a critical role in controlling different facets of ripening, including genetic changes .
- Methods of Application : The role of ethylene in genetic changes is studied using gene silencing, gene editing and recently the gene modifications through CRISPR/Cas9 .
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Color Changes
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Texture Changes
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Food Production
- Scientific Field : Food Science .
- Summary of Application : Ethylene plays a key role in food production. It accelerates the ripening process and triggers senescence .
- Methods of Application : The role of ethylene in food production is managed using available sustainable technologies in an integrated manner .
Safety And Hazards
Future Directions
Ethylene demand is exposed to the broader economy, underpinning diverse sectors. Some derivatives tend to be more cyclical as they are ultimately used to produce durables (EDC, EB, alpha-olefins and acetyls), while others (HDPE, LDPE, LLDPE, EO or linear alcohols) tend to be more resilient as they are used primarily in consumable products . During 2022–27, global consumption of ethylene is forecast to further expand, driven primarily by growing needs of emerging markets .
properties
IUPAC Name |
ethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4/c1-2/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGSQFUCUMXWEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4, Array | |
Record name | ETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8655 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ETHYLENE, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3404 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0475 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ethylene | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Ethylene | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26836-65-7, 16482-32-9, 26702-69-2, 9002-88-4 | |
Record name | Ethene, tetramer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26836-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethene, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16482-32-9 | |
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Record name | Ethene, trimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26702-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethene, homopolymer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=9002-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1026378 | |
Record name | Ethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1026378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
28.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylene appears as a colorless gas with a sweet odor and taste. It is lighter than air. It is easily ignited and a flame can easily flash back to the source of the leak. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Can cause explosion., Ethylene, refrigerated liquid (cryogenic liquid) appears as a pressurized liquid when shipped below 50 °F. Colorless with a sweet odor and taste. Vapors arising from the boiling liquid are lighter than air. Easily ignited. Not toxic but is a simple asphyxiant. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Used as an anesthetic, a refrigerant, and to make other chemicals., Gas or Vapor; Gas or Vapor, Liquid; Liquid, Colorless gas with a faint sweet odor; [Merck Index] Vapor density = 0.978 (lighter than air); [HSDB], Liquid, COLOURLESS COMPRESSED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a sweet odor. | |
Record name | ETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8655 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ETHYLENE, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3404 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ethene | |
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Record name | Ethylene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Ethylene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029594 | |
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Record name | ETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0475 | |
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Record name | ETHYLENE | |
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URL | https://www.osha.gov/chemicaldata/554 | |
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Boiling Point |
-154.7 °F at 760 mmHg (USCG, 1999), -103.8 °C, BP: -102.4 °C at 700 mm Hg, -104 °C, -154.7 °F | |
Record name | ETHYLENE | |
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Record name | Ethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0475 | |
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Record name | ETHYLENE | |
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URL | https://www.osha.gov/chemicaldata/554 | |
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Flash Point |
-213 °F (approx.) (USCG, 1999), -213 °F, -100 °C (-148 °F) - closed cup, Flammable gas, -213 °F (approx) | |
Record name | ETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8655 | |
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Record name | Ethylene | |
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URL | https://haz-map.com/Agents/1076 | |
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Record name | Ethylene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/168 | |
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Record name | ETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0475 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | ETHYLENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/554 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
In water, 131 mg/L at 25 °C, Slightly soluble in water, 1 volume dissolves in about 4 volumes water at 0 °C, in about 9 volumes water at 25 °C, in about 0.5 volumes alcohol at 25 °C, in about 0.05 volumes ether at 15.5 °C, Very soluble in ethanol, ether; soluble in acetone acid, benzene, Soluble in acetone, benzene, 0.131 mg/mL at 25 °C, Solubility in water, mg/l at 25 °C: 131 (very slightly soluble) | |
Record name | Ethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethylene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029594 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | ETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0475 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
0.569 at -154.84 °F (USCG, 1999) - Less dense than water; will float, Density: 50.5678 g/cu cm at -104 °C, 0.569 at -154.84 °F | |
Record name | ETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8655 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/554 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
0.98 (Air = 1), Relative vapor density (air = 1): 0.98 | |
Record name | Ethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0475 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure 4,040 kPa (-1.5 °C), 5.21X10+4 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 15 °C: 8100 | |
Record name | Ethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0475 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Ethylene interferes with the activities of plant hormones causing growth retardation. | |
Record name | Ethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Purity not less than 96% ethylene by gas volume, not more than 0.5% acetylene, not more than 4% methane and ethane., Sulfur, oxygen, acetylene, hydrogen, carbon monoxide and carbon dioxide are the most troublesome and carefully controlled impurities, especially when ethylene from multiple sources is mixed in transportation. | |
Record name | Ethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Ethylene | |
Color/Form |
Colorless gas | |
CAS RN |
74-85-1, 87701-65-3 | |
Record name | ETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8655 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHYLENE, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3404 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylene [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1026378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.742 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91GW059KN7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethylene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029594 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0475 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYLENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/554 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-272.4 °F (USCG, 1999), -169.18 °C, -169 °C, -169.2 °C, -272.4 °F | |
Record name | ETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8655 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethylene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029594 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0475 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYLENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/554 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.